molecular formula C6H10O3 B068705 [(2S)-3-oxobutan-2-yl] acetate CAS No. 171287-68-6

[(2S)-3-oxobutan-2-yl] acetate

Cat. No. B068705
CAS RN: 171287-68-6
M. Wt: 130.14 g/mol
InChI Key: ZKPTYCJWRHHBOW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-oxobutan-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as acetoacetate ethyl ester or ethyl acetoacetate and is commonly used as a precursor to synthesize various chemicals.

Mechanism of Action

The mechanism of action of [(2S)-3-oxobutan-2-yl] acetate is not completely understood. However, it is known to undergo various chemical reactions such as esterification, condensation, and hydrolysis. These reactions make it a versatile compound for use in various applications.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the metabolism of carbohydrates and lipids. It has been shown to increase the production of ketone bodies, which are important energy sources for the brain during fasting or starvation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

[(2S)-3-oxobutan-2-yl] acetate is a versatile compound that has many advantages for use in laboratory experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations such as its low solubility in water and its potential to undergo unwanted side reactions.

Future Directions

There are many potential future directions for research on [(2S)-3-oxobutan-2-yl] acetate. Some of these directions include its use in the synthesis of new pharmaceuticals, as a fuel additive, and as a reagent in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [(2S)-3-oxobutan-2-yl] acetate involves the reaction of ethyl acetate with ethyl acetoacetate in the presence of a strong base such as sodium ethoxide. The reaction produces the desired compound as a colorless liquid.

Scientific Research Applications

[(2S)-3-oxobutan-2-yl] acetate has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Additionally, this compound has been used as a reagent in organic synthesis and as a fuel additive.

properties

CAS RN

171287-68-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

[(2S)-3-oxobutan-2-yl] acetate

InChI

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3/t5-/m0/s1

InChI Key

ZKPTYCJWRHHBOW-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)C)OC(=O)C

SMILES

CC(C(=O)C)OC(=O)C

Canonical SMILES

CC(C(=O)C)OC(=O)C

synonyms

2-Butanone, 3-(acetyloxy)-, (S)- (9CI)

Origin of Product

United States

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